molecular formula C14H20N4OS B5776667 N-(3-acetylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea

N-(3-acetylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea

Cat. No. B5776667
M. Wt: 292.40 g/mol
InChI Key: MKJAPIQSNDFAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and has been studied extensively for its ability to inhibit the activity of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme that plays a role in the development and function of B cells, which are a type of white blood cell that produces antibodies. Inhibition of BTK has been shown to have therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the inhibition of BTK, which is a crucial enzyme in the B cell signaling pathway. BTK plays a role in the activation of various downstream signaling pathways, including the NF-κB and PI3K/AKT pathways, which are involved in cell survival and proliferation. Inhibition of BTK by TAK-659 leads to the suppression of these pathways, resulting in the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. These include the inhibition of B cell proliferation and survival, the induction of apoptosis, and the suppression of tumor growth. Additionally, TAK-659 has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T cell function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-acetylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea in lab experiments is its specificity for BTK. This allows for the selective inhibition of B cell signaling pathways, which can be useful in studying the role of BTK in various diseases. Additionally, TAK-659 has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
One of the limitations of this compound in lab experiments is its potential off-target effects. While TAK-659 is selective for BTK, it may also inhibit other kinases that are structurally similar to BTK. This can lead to unintended effects and may limit the usefulness of TAK-659 in certain experiments.

Future Directions

There are several potential future directions for the research of N-(3-acetylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One area of interest is the development of combination therapies that target multiple signaling pathways in B cells. This may lead to improved therapeutic outcomes in diseases such as CLL and NHL.
Another area of research is the investigation of the immunomodulatory effects of TAK-659. This may lead to the development of new therapies for autoimmune disorders and inflammatory conditions.
Additionally, the development of new BTK inhibitors with improved selectivity and potency is an ongoing area of research. This may lead to the discovery of new compounds with improved therapeutic benefits and fewer off-target effects.
In conclusion, this compound is a promising compound that has significant potential for therapeutic applications in various diseases. Its ability to inhibit BTK has been shown to have beneficial effects in preclinical studies, and ongoing research is investigating its potential in combination therapies and immunomodulation. While there are limitations to its use in lab experiments, the future development of new BTK inhibitors may lead to improved outcomes and new discoveries in the field of B cell signaling.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the reaction of 3-acetylphenyl isothiocyanate with 4-methylpiperazine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N-(3-acetylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been studied extensively for its potential therapeutic applications in various diseases. One of the most significant areas of research has been in the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In preclinical studies, TAK-659 has been shown to inhibit BTK activity, leading to the suppression of B cell proliferation and survival. This has resulted in the induction of apoptosis and the inhibition of tumor growth in animal models.

properties

IUPAC Name

1-(3-acetylphenyl)-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-11(19)12-4-3-5-13(10-12)15-14(20)16-18-8-6-17(2)7-9-18/h3-5,10H,6-9H2,1-2H3,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJAPIQSNDFAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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